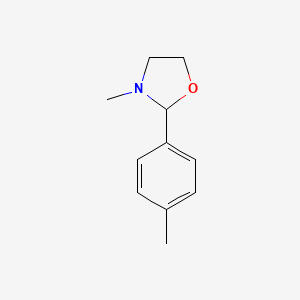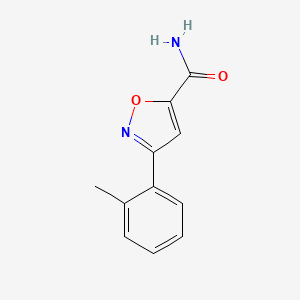
Findy
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Findy is a folding intermediate-selective inhibitor of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). It is known for its ability to inhibit Ser97 autophosphorylation with an IC50 value of 35 μM
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Findy involves multiple steps, including the formation of key intermediates and the final product. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of this compound.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as preparative liquid chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Findy undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups of this compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in modified this compound molecules with different functional groups .
Aplicaciones Científicas De Investigación
Findy has a wide range of scientific research applications, including:
Mecanismo De Acción
Findy exerts its effects by selectively inhibiting the autophosphorylation of Ser97 in DYRK1A. This inhibition disrupts the kinase activity of DYRK1A, which plays a crucial role in various cellular processes, including cell division, differentiation, and survival. The molecular targets of this compound include the active site of DYRK1A, where it binds and prevents phosphorylation events .
Comparación Con Compuestos Similares
Findy can be compared with other DYRK1A inhibitors, such as:
Harmine: Another DYRK1A inhibitor with different selectivity and potency profiles.
Leucettine L41: A potent inhibitor of DYRK1A with distinct chemical properties.
INDY: A selective inhibitor of DYRK1A with a different mechanism of action.
This compound’s uniqueness lies in its selective inhibition of the folding intermediate of DYRK1A, which distinguishes it from other inhibitors that may target different stages or forms of the kinase .
Propiedades
Fórmula molecular |
C16H17NO2S2Si |
|---|---|
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
(5Z)-5-[[4-methoxy-3-(2-trimethylsilylethynyl)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H17NO2S2Si/c1-19-13-6-5-11(9-12(13)7-8-22(2,3)4)10-14-15(18)17-16(20)21-14/h5-6,9-10H,1-4H3,(H,17,18,20)/b14-10- |
Clave InChI |
JHFDWHHUUUMRLK-UVTDQMKNSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)/C=C\2/C(=O)NC(=S)S2)C#C[Si](C)(C)C |
SMILES canónico |
COC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5'-o-[n-(l-Glutaminyl)-sulfamoyl]adenosine](/img/structure/B11936830.png)


![1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate](/img/structure/B11936836.png)
![(3R,5R,6S,7S,8S,9R,10S,13R,14R,17E)-17-ethylidene-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,6,7-triol](/img/structure/B11936839.png)



![[(2S,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B11936867.png)

![4-[4-[4-[2-[[(2R)-5-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl]-propylamino]ethyl]piperazin-1-yl]phenyl]benzene-1,2-diol](/img/structure/B11936879.png)

